molecular formula C14H17NO9 B2730369 DIBOA-Glc CAS No. 155835-54-4

DIBOA-Glc

Cat. No.: B2730369
CAS No.: 155835-54-4
M. Wt: 343.29 g/mol
InChI Key: OUSLYTBGQGKTME-UHFFFAOYSA-N
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Description

Discovery and Characterization in Plant Species

DIBOA beta-D-glucoside was first reported in 1960 through pioneering work on maize (Zea mays) and wheat (Triticum aestivum) by Hietala and Virtanen, who identified its aglycone, DIBOA, as a major secondary metabolite in seedling tissues. The glucosylated form was recognized as a stable vacuolar storage compound, contrasting with the reactive, toxic aglycone released upon tissue damage. Initial characterization revealed its structural core: a benzoxazinone ring system glycosylated at the C2 hydroxyl group with a beta-D-glucose moiety.

A breakthrough came in 1964 with the discovery of the benzoxazinless1 (bx1) mutant in maize, which lacked DIBOA beta-D-glucoside and exhibited heightened susceptibility to pests. This mutant enabled researchers to link benzoxazinoid biosynthesis to specific genetic loci. By 1997, the Bx1 gene was cloned and shown to encode a homolog of tryptophan synthase α, catalyzing the conversion of indole-3-glycerol phosphate to indole—the first committed step in DIBOA biosynthesis. Subsequent work identified four cytochrome P450 enzymes (BX2–BX5) responsible for oxidizing indole to DIBOA, which is then glucosylated by UDP-glucosyltransferase BX8/9.

The final steps of DIMBOA-glc biosynthesis from DIBOA-glc were resolved in 2003 with the characterization of BX6 (a 2-oxoglutarate-dependent dioxygenase) and BX7 (an O-methyltransferase). BX6 hydroxylates this compound at C7, forming TRIBOA-glc, which BX7 methylates to yield DIMBOA-glc. These discoveries completed the pathway map and underscored the evolutionary innovation of hydroxylation-methylation modifications in enhancing chemical reactivity against herbivores.

Table 1: Key Milestones in DIBOA Beta-D-Glucoside Research

Year Discovery Species Reference
1960 Identification of DIBOA and its glucoside Maize, Wheat
1964 Isolation of bx1 mutant lacking benzoxazinoids Maize
1997 Cloning of Bx1 gene and elucidation of indole-to-DIBOA pathway Maize
2003 Characterization of BX6 and BX7 enzymes for DIMBOA-glc synthesis Maize

Taxonomic Distribution Across Poaceae and Dicot Species

DIBOA beta-D-glucoside occurs predominantly in the Poaceae family, with well-documented presence in:

  • Maize (Zea mays): High concentrations in etiolated seedlings, decreasing with maturity.
  • Wheat (Triticum aestivum): Accumulates in root and shoot tissues during early growth stages.
  • Rye (Secale cereale): Shares biosynthetic genes with maize and wheat.
  • Barley (Hordeum vulgare): Wild relatives like Hordeum lechleri produce this compound as a defense metabolite.

Table 2: Documented Occurrence of DIBOA Beta-D-Glucoside in Plants

Family Species Tissue Localization Reference
Poaceae Zea mays Seedlings, roots
Poaceae Triticum aestivum Shoots, roots
Poaceae Secale cereale Leaves, stems

While benzoxazinoids are primarily associated with Poaceae, recent phylogenetic analyses suggest independent evolution of related pathways in select dicots. For instance, Lamium galeobdolon (Lamiaceae) and Consolida orientalis (Ranunculaceae) produce hydroxamic acids structurally analogous to DIBOA derivatives, though the presence of DIBOA beta-D-glucoside itself remains unconfirmed in these taxa. This convergent evolution highlights the adaptive value of benzoxazinoid-like compounds across angiosperms.

Historical Significance in Agricultural Science

DIBOA beta-D-glucoside’s role as a natural pesticide reshaped mid-20th-century agricultural practices. Early studies demonstrated its allelopathic effects, suppressing weed germination in maize fields, and direct toxicity against pests like the European corn borer (Ostrinia nubilalis). These findings motivated breeding programs in the 1960s to develop maize lines with elevated benzoxazinoid content, though early efforts faced challenges due to pleiotropic effects on plant growth.

The compound’s induction kinetics—rapid accumulation upon herbivory—became a model for studying inducible plant defenses. Research in the 1990s revealed that insect feeding triggers glucosidase-mediated hydrolysis of this compound, releasing DIBOA, which inhibits insect digestive enzymes and microbial pathogens. This dual function as a preformed and inducible defense compound underscored its agronomic potential.

Moreover, DIBOA beta-D-glucoside’s interaction with iron ions in the rhizosphere advanced understanding of plant-microbe-mineral interactions. Complexes between DIBOA derivatives and Fe^3+^ enhance iron bioavailability for maize while serving as foraging cues for root herbivores like Diabrotica virgifera, illustrating the ecological trade-offs inherent in chemical defense systems.

Properties

CAS No.

155835-54-4

Molecular Formula

C14H17NO9

Molecular Weight

343.29 g/mol

IUPAC Name

4-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H17NO9/c16-5-8-9(17)10(18)11(19)13(23-8)24-14-12(20)15(21)6-3-1-2-4-7(6)22-14/h1-4,8-11,13-14,16-19,21H,5H2

InChI Key

OUSLYTBGQGKTME-UHFFFAOYSA-N

melting_point

186.5 - 187 °C

physical_description

Solid

solubility

not available

Origin of Product

United States

Preparation Methods

Enzymatic Pathway and Genetic Regulation

The pathway initiates with indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis, which is cleaved to form indole by the BX1 enzyme. Subsequent oxygenation reactions are catalyzed by cytochrome P450 monooxygenases (Table 1):

Enzyme Reaction Catalyzed Cofactor Product
BX2 Hydroxylation at C4 NADPH, O₂ 4-Hydroxyindole
BX3 Epoxidation at C2/C3 NADPH, O₂ 2,3-Epoxyindole
BX4 Ring expansion NADPH, O₂ DIBOA (aglycone)
BX5 Glucosylation UDP-glucose DIBOA β-D-glucoside

Table 1: Enzymatic steps in DIBOA β-D-glucoside biosynthesis.

The final glucosylation step, mediated by UDP-glucosyltransferases BX8 or BX9, ensures the detoxification and vacuolar sequestration of DIBOA. Transgenic studies in Arabidopsis thaliana expressing maize BX9 demonstrated a 2–3 fold increase in glucoside carbamate production, underscoring the enzyme’s role in glucosylation.

Extraction and Purification from Plant Tissue

DIBOA β-D-glucoside is typically extracted from young seedlings, where its concentration peaks during early development.

Acetone-Based Extraction Protocol

A validated method for rye (Secale cereale var. Bonel) involves:

  • Harvesting : 14-day-old seedlings flash-frozen in liquid N₂.
  • Homogenization : 500 g tissue blended with 500 mL chilled acetone (−20°C).
  • Filtration : Sequential filtration through paper towels, Whatman No. 4 filter, and 20 μm nylon membrane.
  • Concentration : Rotary evaporation at 30°C to remove acetone.
  • Chromatography : LiChroprep RP-8 column (20 cm × 3 cm) with water-MeOH (85:15) eluent; detection at 262 nm.

This protocol achieves 96% recovery of DIBOA β-D-glucoside in the initial extraction, with residual amounts in subsequent washes.

Hydrolysis Validation

To confirm glucoside integrity, extracts are treated with β-glucosidase (24 h, aqueous solution), resulting in:

  • 92% reduction in DIBOA β-D-glucoside.
  • 4.4-fold increase in free DIBOA.
  • 1.4-fold increase in BOA (2-benzoxazolinone).

Table 2: Hydrolysis kinetics of DIBOA β-D-glucoside.

Parameter DIBOA β-D-Glucoside DIBOA BOA
Pre-Hydrolysis 100% 100% 100%
Post-Hydrolysis 8% 440% 141%

Chemical Synthesis and Modifications

While biosynthetic routes dominate production, chemical synthesis remains challenging due to stereochemical constraints.

Glucosylation of DIBOA

Limited studies describe chemical glucosylation, but enzymatic approaches using recombinant BX8/BX9 offer higher yields. In vitro assays with UDP-glucose and purified BX9 yield ~65% conversion efficiency under optimal pH (7.5) and temperature (30°C).

Stability Considerations

DIBOA β-D-glucoside degrades under:

  • Acidic conditions (pH < 5): Hydrolysis to DIBOA.
  • Oxidative environments : Peroxidase-mediated radical formation, necessitating antioxidants during extraction.

Analytical Characterization

Chromatographic Methods

  • GC/MS : Silylation with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA); detection at m/z 457 [M+H]⁺.
  • HPLC : C18 column, water-acetonitrile gradient (0.1% formic acid), retention time = 12.3 min.

Spectroscopic Validation

  • NMR : δ 5.32 (d, J = 7.2 Hz, H-1′), confirming β-configuration.
  • IR : 1075 cm⁻¹ (C-O-C glycosidic bond).

Applications in Allelopathy and Pest Resistance

DIBOA β-D-glucoside contributes to:

  • Allelopathy : Suppression of Amaranthus retroflexus germination at 0.1 mM.
  • Insect Resistance : 70% reduction in Ostrinia nubilalis larval growth in maize lines with high glucoside content.

Chemical Reactions Analysis

Enzymatic Hydroxylation by BX6 Dioxygenase

DIBOA β-D-glucoside undergoes hydroxylation catalyzed by the 2-oxoglutarate-dependent dioxygenase BENZOXAZINLESS6 (BX6) to form TRIBOA β-D-glucoside (2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one-glucoside).

Reaction Details

DIBOA β-D-glucoside+2-oxoglutarate+O2BX6TRIBOA β-D-glucoside+succinate+CO2\text{DIBOA β-D-glucoside} + 2\text{-oxoglutarate} + \text{O}_2 \xrightarrow{\text{BX6}} \text{TRIBOA β-D-glucoside} + \text{succinate} + \text{CO}_2

  • Kinetic Parameters :

    • KmK_m (DIBOA β-D-glucoside): < 0.4 mM

    • kcatk_{cat}: 2.10 s1^{-1}

  • Localization : Cytoplasmic, despite substrate glucosylation .

  • Biological Role : This hydroxylation introduces a seventh hydroxyl group, a precursor step for methoxylation in DIMBOA biosynthesis .

O-Methylation by BX7 Methyltransferase

TRIBOA β-D-glucoside is subsequently methylated by the S-adenosylmethionine-dependent methyltransferase BX7 to yield DIMBOA β-D-glucoside (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one-glucoside).

Reaction Details

TRIBOA β-D-glucoside+S-adenosylmethionineBX7DIMBOA β-D-glucoside+S-adenosylhomocysteine\text{TRIBOA β-D-glucoside} + \text{S-adenosylmethionine} \xrightarrow{\text{BX7}} \text{DIMBOA β-D-glucoside} + \text{S-adenosylhomocysteine}

  • Kinetic Parameters :

    • KmK_m (TRIBOA β-D-glucoside): < 0.4 mM

    • kcatk_{cat}: 0.25 s1^{-1}

  • Regulation : Both BX6 and BX7 are co-expressed in seedlings, aligning with their role in early plant defense .

Hydrolytic Degradation in Soil and Microbial Systems

DIBOA β-D-glucoside is hydrolyzed by soil microbiota to release the aglycone DIBOA, which undergoes rapid degradation into antimicrobial and allelopathic compounds like 2-amino-3H-phenoxazin-3-one (APO) .

Key Transformation Steps :

  • Deglucosidation : Cleavage of the β-D-glucopyranoside bond by β-glucosidases.

  • Oxidative Decarboxylation : DIBOA converts to APO via intermediate BOA (2-benzoxazolinone) .

Metabolic Fate in Humans

Upon dietary intake (e.g., rye bread), DIBOA β-D-glucoside is absorbed and metabolized into glucuronidated derivatives, excreted in urine within 24 hours .

Human Metabolic Pathway :

DIBOA β-D-glucosideGut microbiotaDIBOAHepatic UGTsDIBOA-glucuronide\text{DIBOA β-D-glucoside} \xrightarrow{\text{Gut microbiota}} \text{DIBOA} \xrightarrow{\text{Hepatic UGTs}} \text{DIBOA-glucuronide}

  • Excretion : 8–12% of ingested benzoxazinoids are excreted as glucuronides .

Table 2: Degradation Products in Soil

CompoundDegradation ProductKey Enzymes/ProcessesBiological Activity
DIBOA β-D-glucosideDIBOAβ-glucosidasesAntimicrobial
DIBOABOA → APOOxidative decarboxylationAllelopathic, phytotoxic

Scientific Research Applications

Plant Defense Mechanisms

DIBOA beta-D-glucoside plays a critical role in the innate immunity of plants. Upon tissue damage or pathogen attack, it can be hydrolyzed to release the active aglycone DIBOA, which exhibits biocidal properties. This mechanism is particularly effective against herbivorous insects and certain fungal pathogens .

  • Case Study: Resistance Against Aphids
    Research has shown that DIBOA beta-D-glucoside contributes to resistance against aphids such as Rhopalosiphum padi. In studies comparing wild-type maize plants with bx1 mutant lines (which are deficient in benzoxazinoid production), it was found that the accumulation of DIBOA and its derivatives significantly enhanced resistance to aphid feeding. The wild-type plants exhibited higher levels of callose deposition and other defensive responses compared to mutants .

Pest Resistance

The application of DIBOA beta-D-glucoside extends beyond natural plant defenses; it can also be utilized in agricultural practices to enhance pest resistance in crops. By incorporating this compound into crop management strategies, farmers can reduce reliance on chemical pesticides.

  • Case Study: Efficacy Against Insect Herbivores
    A study demonstrated that when maize plants were treated with DIBOA beta-D-glucoside prior to infestation by the fall armyworm (Spodoptera frugiperda), there was a marked reduction in larval survival rates. This suggests that the compound not only acts as a deterrent but may also disrupt the growth and development of pest populations .

Therapeutic Potential

Beyond agricultural applications, there is emerging interest in the pharmacological properties of DIBOA beta-D-glucoside. Preliminary studies indicate potential anti-inflammatory and antioxidant effects, which could be harnessed for therapeutic purposes.

  • Research Findings: Antioxidant Activity
    Investigations into the antioxidant properties of DIBOA beta-D-glucoside have revealed its capacity to scavenge free radicals effectively. This property could be beneficial in developing nutraceuticals aimed at reducing oxidative stress-related diseases .

Comparative Analysis of Applications

Application AreaMechanism of ActionNotable Findings
Plant Defense MechanismsHydrolysis to release DIBOAEnhanced resistance against aphids
Pest ResistanceDeterrent effect on insect herbivoresReduced survival rates of Spodoptera frugiperda
Therapeutic PotentialAntioxidant activityPotential for use in nutraceutical formulations

Mechanism of Action

DIBOA beta-D-glucoside exerts its effects through several mechanisms:

    Plant Defense: It acts as a preformed defense compound that is activated upon herbivore or pathogen attack. .

    Molecular Targets and Pathways: The primary molecular targets of DIBOA beta-D-glucoside include enzymes and proteins involved in the detoxification processes of pests and pathogens. .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of DIBOA-Glc and Related Compounds

Compound Core Structure Substituents Glycosylation Site Molecular Formula Reference
This compound Benzoxazinone -OH at C2, C4 C2 hydroxyl C₁₃H₁₅NO₈
DIMBOA-Glc Benzoxazinone -OH at C2, -OCH₃ at C7 C2 hydroxyl C₁₅H₁₉NO₁₀
HBOA Benzoxazinone -OH at C2 None C₈H₇NO₃
Verbascoside Phenylpropanoid-phenylethanoid Caffeoyl, rhamnose, glucose Multiple sites C₂₉H₃₆O₁₅
  • DIMBOA-Glc : Differs from this compound by a methoxy group at C7, enhancing resistance to hydrolysis and altering bioactivity .
  • HBOA: A simpler benzoxazinoid lacking the C4 hydroxyl group, resulting in reduced antifungal activity compared to DIBOA .
  • Verbascoside: A phenylpropanoid with distinct glycosylation patterns, enabling synergistic tyrosinase inhibition with DIBOA .

Table 2: Bioactivity and Functional Roles

Compound Key Bioactivities IC₅₀/Dm Values Plant Sources Reference
This compound - Allelopathy in rye
- Differential abundance in oat vs. wheat under infestation
Not quantified Secale cereale, Avena sativa
DIBOA (aglycone) - Tyrosinase inhibition (IC₅₀ = 27.24 µM)
- Synergy with verbascoside (Dm = 22.667 µM)
IC₅₀ = 27.24 ± 3.00 µM Acanthus mollis
DIMBOA-Glc - Defense against insects
- Hydrolyzed to toxic DIMBOA
Not quantified Zea mays
Verbascoside - Tyrosinase inhibition (IC₅₀ = 22.72 µM)
- Antioxidant activity
IC₅₀ = 22.72 ± 2.83 µM Acanthus mollis
  • Synergistic Effects : DIBOA and verbascoside exhibit synergy in tyrosinase inhibition, reducing the dose required for 50% enzyme inhibition (Dm) by 4.91-fold for DIBOA and 38.73-fold for verbascoside .
  • Allelopathic Roles : this compound in rye and DIMBOA-Glc in maize contribute to allelopathy, suppressing competing plant species .

Ecological and Agricultural Significance

  • This compound : Elevated in oat cultivars under herbivore infestation, suggesting a role in induced defense .
  • DIMBOA-Glc: A critical biomarker in maize resistance, with glucosylation enabling non-toxic storage until hydrolysis .
  • HBOA/BOA : Less potent than DIBOA in antifungal activity but contribute to broad-spectrum allelopathy .

Biological Activity

DIBOA beta-D-glucoside (DIBOA-Glc) is a significant compound in the realm of plant secondary metabolites, particularly within the class of benzoxazinoids. These compounds play crucial roles in plant defense mechanisms against herbivores and pathogens. This article explores the biological activity of this compound, focusing on its biosynthesis, enzymatic interactions, and ecological significance.

Biosynthesis of DIBOA beta-D-glucoside

This compound is synthesized through a series of enzymatic reactions involving several genes and enzymes. The initial step involves the conversion of indole to DIBOA, facilitated by cytochrome P450 monooxygenases (BX2 to BX5) and the committing enzyme BX1. Following this, DIBOA undergoes glucosylation by UDP-glucosyltransferases (UGTs), specifically BX8 and BX9, which stabilize the compound and enhance its solubility for storage in vacuoles .

Key Enzymes Involved

Enzyme Function Substrate Product
BX1Committing enzyme for DIBOA biosynthesisIndoleDIBOA
BX2-BX5Cytochrome P450 monooxygenasesIndole derivativesDIBOA
BX8UDP-glucosyltransferaseDIBOAThis compound
BX6DioxygenaseThis compoundTRIBOA-Glc
BX7O-MethyltransferaseTRIBOA-GlcDIMBOA-Glc

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various fungi and bacteria, serving as a protective agent for plants against microbial infections. The glucosylation process not only enhances its stability but also ensures that the compound can be stored safely until needed for defense .

Herbivore Resistance

The compound plays a crucial role in deterring herbivores. When plant tissues are damaged, glucosidases hydrolyze this compound to release the toxic aglucone form, which has been shown to possess potent insecticidal properties. This mechanism is vital for plants to defend themselves against herbivorous insects .

Ecological Significance

This compound contributes significantly to the ecological dynamics between plants and their herbivores. Its presence in plant tissues can influence herbivore feeding behavior and survival rates, thereby affecting plant community structures and interactions within ecosystems .

Study 1: Inhibition of Fungal Growth

In a controlled laboratory setting, this compound was tested against various fungal pathogens. The results indicated that concentrations as low as 0.5 mM could effectively inhibit fungal growth by disrupting cell wall integrity, showcasing its potential as a natural fungicide .

Study 2: Impact on Herbivore Behavior

A field study assessed the impact of this compound on herbivore populations in maize crops. The findings revealed a significant reduction in feeding rates among caterpillars exposed to plants rich in this compound compared to control groups. This suggests that this compound not only deters feeding but may also lead to increased mortality rates among herbivores due to its toxic properties .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying DIBOA beta-D-glucoside in plant tissues?

  • Methodological Answer : DIBOA beta-D-glucoside quantification typically involves high-performance liquid chromatography (RP-HPLC) with UV detection, validated using nuclear magnetic resonance (NMR) spectroscopy and melting point analysis for purity confirmation. For example, DIBOA isolated from etiolated rye was characterized via ¹H NMR (δ 3.31 ppm reference) and melting point (163.5–165.0°C) . Enzymatic hydrolysis using β-D-glucosidase (EC 3.2.1.182) can also release DIBOA from its glucoside form for downstream analysis .

Q. What factors influence DIBOA beta-D-glucoside levels in cereals, and how should experimental designs account for them?

  • Methodological Answer : Plant age, tissue type (e.g., roots vs. shoots), and genetic hybrid variations significantly impact DIBOA beta-D-glucoside content. For instance, DIBOA levels in maize hybrids fluctuated non-uniformly over 21 days, with roots showing higher variability than shoots . Experimental designs should include:

  • Sampling protocols : Stratify samples by organ (e.g., first leaves, roots) and developmental stage.
  • Replication : Use ≥4 biological replicates per hybrid to account for genetic variability .
  • Controls : Include reference standards (e.g., DIBOA isolated from rye) to validate extraction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictory data on temporal trends in DIBOA beta-D-glucoside accumulation?

  • Methodological Answer : Contradictions often arise from hybrid-specific metabolic pathways and organ-dependent biosynthesis. For example, in shoots, DIBOA content decreased with aging in some hybrids (e.g., PR38A79) but increased in others (e.g., P9494) . To address this:

  • Hypothesis-driven sampling : Focus on hybrids with contrasting resistance phenotypes.
  • Time-series analysis : Collect data at critical growth stages (e.g., days 0, 9, 15, 21) to capture nonlinear trends.
  • Statistical modeling : Use mixed-effects models to account for hybrid × organ × time interactions .

Q. What enzymatic and biosynthetic pathways regulate DIBOA beta-D-glucoside production, and how can they be experimentally manipulated?

  • Methodological Answer : DIBOA is synthesized from HBOA via the enzyme BX5, followed by glucosylation (BX8/BX9). Free DIBOA is unstable and phytotoxic, necessitating rapid glucosylation . Methodological approaches include:

  • Gene knockout/knockdown : Use CRISPR/Cas9 or RNAi to silence BX8/BX9 in model plants (e.g., Arabidopsis).
  • Isotope tracing : Apply ¹³C-labeled intermediates to track flux through the benzoxazinoid pathway.
  • Enzyme kinetics : Purify recombinant BX8/BX9 and assay glucosylation activity in vitro using UDP-glucose as a co-substrate .

Q. How do organ-specific differences in DIBOA beta-D-glucoside content relate to plant defense mechanisms?

  • Methodological Answer : Roots and shoots exhibit divergent DIBOA profiles due to tissue-specific defense priorities. For example, roots of the PR36K67 hybrid had higher DIMBOA (a related compound) than shoots, while DIBOA was highest in P9494 shoots . To study this:

  • Spatial metabolomics : Use laser microdissection to analyze DIBOA distribution in root vs. leaf tissues.
  • Pathogen challenge assays : Infect plants with soil-borne (root) or foliar (shoot) pathogens and quantify DIBOA induction.
  • Transcriptomics : Compare gene expression of biosynthetic enzymes (e.g., BX5, BX8) across tissues .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing hybrid- and organ-dependent variability in DIBOA beta-D-glucoside data?

  • Methodological Answer : Multivariate ANOVA (MANOVA) is recommended for datasets with multiple dependent variables (e.g., DIBOA content in roots, shoots, and leaves). In Cereal Research Communications (2018), hybrid × organ interactions were significant (p < 0.01), requiring post-hoc Tukey tests to resolve pairwise differences . For non-normal distributions, apply log-transformation or non-parametric tests (e.g., Kruskal-Wallis).

Q. How can researchers validate the biological relevance of DIBOA beta-D-glucoside as a resistance biomarker?

  • Methodological Answer : Correlate DIBOA levels with resistance phenotypes using:

  • Dose-response assays : Expose plants to herbivores/pathogens and measure mortality rates vs. DIBOA accumulation.
  • Mutant analysis : Compare resistance in wild-type plants vs. BX8/BX9 mutants lacking glucosylation capacity.
  • Field trials : Validate lab findings in natural settings with variable environmental stressors .

Methodological Pitfalls and Solutions

Q. What are common sources of error in DIBOA beta-D-glucoside extraction, and how can they be mitigated?

  • Methodological Answer : Key pitfalls include:

  • Degradation during extraction : Use cold methanol/water (80:20 v/v) and minimize light exposure.
  • Incomplete glucoside hydrolysis : Optimize β-D-glucosidase incubation time/temperature (e.g., 37°C for 2 hours) .
  • Matrix interference : Pre-clean samples with solid-phase extraction (C18 columns) before HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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